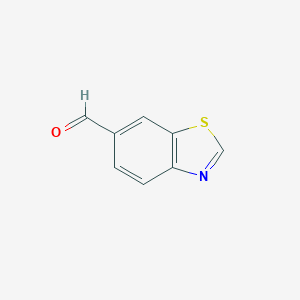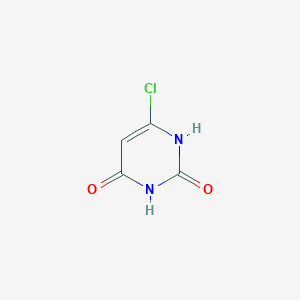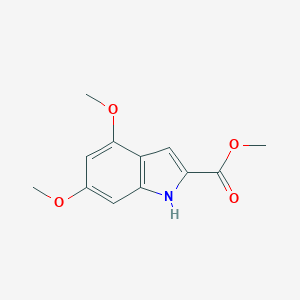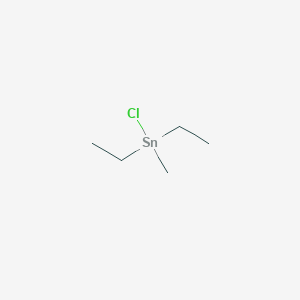
N1-b-D-Glucopyranosylamino-guanidine HNO3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of glucopyranosylamino-guanidine derivatives involves multiple steps, including acetylation, cyclization, and reactions with different chemical agents. For instance, acetylation of N1-(aldopyranosylamino)guanidines with configurations such as d-gluco, d-galacto, and l-arabino yields N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines. These derivatives are further cyclized under mild conditions to afford 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, with the structure confirmed via NMR spectroscopy and mass spectrometry (Györgydeák, Holzer, & Thiem, 1997).
Molecular Structure Analysis
The molecular structure of glucopyranosylamino-guanidine compounds is characterized using techniques like NMR spectroscopy and mass spectrometry. These analyses provide insights into the cyclization reactions and the resulting pyranosyl nucleosides' structure, aiding in understanding the molecular configuration and structural features of these compounds (Györgydeák, Holzer, & Thiem, 1997).
Chemical Reactions and Properties
The chemical reactions of glucopyranosylamino-guanidine derivatives involve cyclization reactions leading to the formation of 1H-1,2,4-triazoles and the exploration of guanidine nucleosides' bioactivity. Some synthesized guanidines have shown anti-influenza activity, indicating their potential in bioactive applications (Liu & Cao, 2008).
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Biological Activities
Guanidine derivatives, including compounds similar to N1-b-D-Glucopyranosylamino-guanidine HNO3, exhibit a wide array of biological activities that make them significant in the development of novel drugs. These compounds are explored for their potential in treating diseases through various mechanisms, including acting on the central nervous system (CNS), serving as anti-inflammatory agents, and as inhibitors of different cellular processes. They are particularly noted for their versatility in pharmacological properties, enabling their use in targeting neurological disorders, inflammation, diabetes, and as chemotherapeutic agents (Sączewski & Balewski, 2009). Furthermore, guanidine derivatives are involved in the synthesis and screening of small peptides and peptidomimetics, showing promise as neurodegenerative therapeutic options, among others (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Incretin-Based Therapies
A significant area of research application for guanidine-related compounds is in the development of incretin-based therapies, particularly for metabolic disorders such as diabetes and obesity. Glucagon-like peptide 1 (GLP-1) and its derivatives play a crucial role in glucose homeostasis, making them targets for therapeutic intervention. Research on GLP-1 receptor agonists, a class of drugs derived from guanidine compounds, has demonstrated their effectiveness in lowering blood glucose levels, promoting weight loss, and even showing potential cardioprotective effects. These incretin-based therapies are emerging as vital tools in managing type 2 diabetes and obesity, with ongoing studies exploring their broader therapeutic potential (Donnelly, 2012); (Drucker, 2016).
Eigenschaften
IUPAC Name |
nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFBNDHOWTVBB-WYRLRVFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369548 |
Source


|
| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
CAS RN |
109853-83-0 |
Source


|
| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

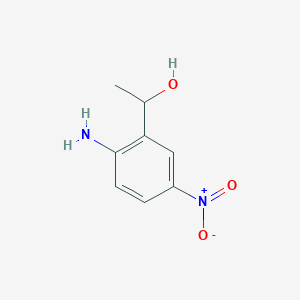
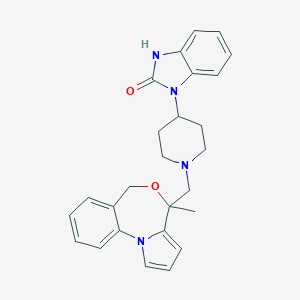
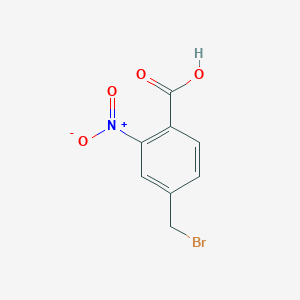
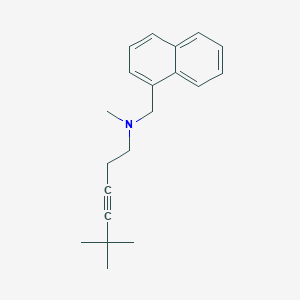
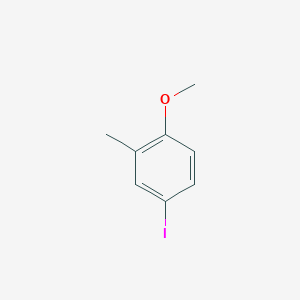
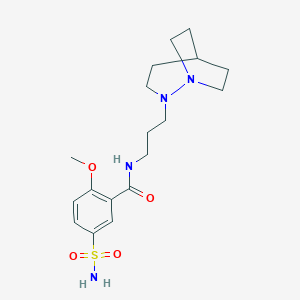
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
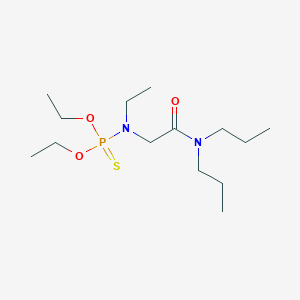
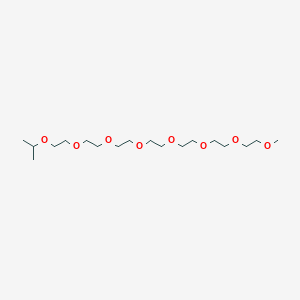
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
